molecular formula C15H15N3O2 B4963264 4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide

4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide

Cat. No. B4963264
M. Wt: 269.30 g/mol
InChI Key: KLSSIMKCGDGDNY-UHFFFAOYSA-N
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Description

4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide, commonly known as MABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MABA belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and neurodegenerative diseases. MABA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MABA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, MABA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MABA has been shown to have various biochemical and physiological effects in laboratory experiments. In cancer research, MABA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, MABA has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurodegenerative disease research, MABA has been shown to protect neurons from oxidative stress and reduce the production of beta-amyloid.

Advantages and Limitations for Lab Experiments

MABA has several advantages for laboratory experiments, including its high purity and stability, which make it easy to handle and store. Additionally, MABA has been shown to have low toxicity and good solubility in various solvents, which makes it suitable for in vitro and in vivo experiments. However, the limitations of MABA include its limited availability and high cost, which may hinder its widespread use in scientific research.

Future Directions

The potential therapeutic applications of MABA in cancer, inflammation, and neurodegenerative diseases make it an attractive target for future research. Some of the future directions for MABA research include:
1. Investigating the mechanism of action of MABA in more detail to identify new targets for therapeutic intervention.
2. Developing new synthetic routes for MABA to improve its availability and reduce its cost.
3. Conducting preclinical and clinical trials to evaluate the safety and efficacy of MABA in humans.
4. Exploring the potential of MABA as a drug delivery system for targeted therapy.
Conclusion:
MABA is a promising chemical compound that has shown potential therapeutic applications in various scientific research areas. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied extensively. Future research on MABA may lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of MABA involves the reaction of 4-aminobenzamide with 2-methylphenyl isocyanate in the presence of a suitable solvent. The reaction mixture is then heated under reflux conditions, and the product is obtained by filtration and recrystallization. The purity of the synthesized MABA can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Scientific Research Applications

MABA has been studied for its potential therapeutic applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, MABA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MABA has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2). In neurodegenerative disease research, MABA has been shown to protect neurons from oxidative stress and reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease.

properties

IUPAC Name

4-[(2-methylphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-4-2-3-5-13(10)18-15(20)17-12-8-6-11(7-9-12)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSSIMKCGDGDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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